Enhanced Lipophilicity (XLogP3) Versus Unsubstituted and N-Methyl Indoline for Membrane Permeability
The computed lipophilicity of 1-(Prop-2-yn-1-yl)indoline is higher than that of its unsubstituted and N-methyl analogs, a critical factor for predicting membrane permeability and blood-brain barrier penetration in drug discovery. The target compound has an XLogP3 of 2.2, compared to 1.9 for indoline and 2.1 for N-methylindoline [1]. This quantifiable difference supports its selection when a specific logP window is required for lead optimization, without adding excessive molecular weight.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Indoline (XLogP3 = 1.9); N-methylindoline (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. indoline; +0.1 vs. N-methylindoline |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable, albeit modest, increase in lipophilicity can be a decisive factor in multiparameter optimization for CNS drug targets, guiding the selection of this specific building block over less lipophilic analogs.
- [1] PubChem computed property data: 1-(Prop-2-yn-1-yl)indoline (CID 10888169), Indoline (CID 10328), and 1-Methylindoline (CID 55830). National Library of Medicine. View Source
